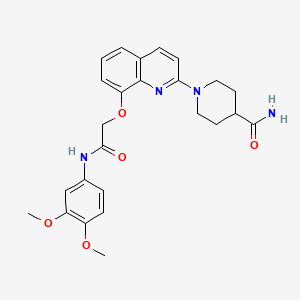

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

This compound is a quinoline-piperidine hybrid featuring a 3,4-dimethoxyphenyl carboxamide moiety linked via an oxyethoxy bridge.

Properties

IUPAC Name |

1-[8-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-32-19-8-7-18(14-21(19)33-2)27-23(30)15-34-20-5-3-4-16-6-9-22(28-24(16)20)29-12-10-17(11-13-29)25(26)31/h3-9,14,17H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCRDNFDSLRAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline moiety, a piperidine ring, and a dimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 1076.25 g/mol . The IUPAC name describes its intricate structure, which includes multiple functional groups conducive to biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on cell signaling pathways. Key areas of interest include:

- Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines.

- Mechanisms of Action : The compound appears to induce cell death through necroptosis and apoptosis pathways, influencing key signaling molecules such as protein kinase B (Akt) and TNF-R1.

- Receptor Binding : It has shown affinity for aminergic receptors, which may be linked to its therapeutic effects in neuropharmacology.

1. Antiproliferative Activity

Research has demonstrated that the compound effectively inhibits the growth of cancer cells. For instance:

- Cell Lines Tested : K562 (chronic myeloid leukemia) and other tumor cell lines.

- Inhibition Rates : The compound showed over 50% inhibition of cell proliferation at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12 | Induction of necroptosis |

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 10 | Inhibition of Akt signaling |

2. Mechanistic Studies

The mechanisms by which this compound exerts its biological effects have been explored in detail:

- Necroptosis Induction : The activation of necroptotic pathways was confirmed through flow cytometry and Western blot analyses, indicating increased expression of necroptotic markers such as RIPK1 and RIPK3.

- Caspase Activation : While apoptosis was noted in some cell lines, it was not the primary pathway in K562 cells, where necroptosis predominated.

3. Receptor Interaction

The compound's interaction with various receptors has been characterized:

- Dopamine Receptors : It binds selectively to dopamine D4 receptors, which may contribute to its central nervous system effects.

- Aminergic Receptors : Binding assays revealed significant interactions with serotonin and norepinephrine receptors, suggesting potential for mood disorder treatments.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

-

Case Study on K562 Cells :

- A study assessed the compound's effects on K562 cells, revealing that treatment led to increased levels of TNF-R1 and mRNA expression related to necroptosis.

- Flow cytometric analysis indicated a significant increase in cell death rates compared to untreated controls.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes in xenograft models without significant toxicity.

- Pharmacokinetic studies indicated favorable bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share core quinoline or piperidine motifs but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity:

Critical Analysis of Functional Group Contributions

- Methoxy vs. Methyl Substitutions : The 3,4-dimethoxy groups in the target compound likely confer superior solubility compared to the 2,4-dimethyl analog, as methoxy groups enhance polarity without steric hindrance . However, methyl groups in the latter may improve lipophilicity for blood-brain barrier penetration.

- Carboxamide vs. Ester Linkages : The carboxamide in the target compound offers metabolic stability over the ester group in ’s compound, which is prone to hydrolysis .

- Sulfonyl vs. Oxyethoxy Bridges : The sulfonyl group in ’s compound may enhance binding affinity to ATP-binding pockets in kinases, whereas the oxyethoxy linker in the target compound balances flexibility and rigidity for selective interactions .

Research Findings and Limitations

- Data Gaps: No explicit bioactivity data (e.g., IC₅₀ values) are provided in the evidence for direct comparison. For instance, ’s compound lacks solubility or stability metrics despite its sulfonyl group’s theoretical advantages .

Q & A

Q. What are the key synthetic strategies for preparing 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide?

The synthesis involves multi-step organic reactions, including amide bond formation and coupling of quinoline and piperidine moieties. Key steps include:

- Amide coupling : Use of coupling agents like PyBOP or HATU in anhydrous DMF to link the 3,4-dimethoxyphenylamine group to the ethoxyquinoline backbone .

- Piperidine-carboxamide assembly : Reaction of piperidine-4-carboxamide precursors with activated quinoline intermediates under basic conditions (e.g., N-methylmorpholine) .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) to isolate the final compound, as demonstrated in analogous syntheses .

Q. How can researchers characterize the structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and verify the absence of unreacted intermediates. For example, the quinoline C8-OCH signal typically appears as a triplet near δ 4.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~520–530 for the parent ion) .

- HPLC purity analysis : Use of gradient elution (e.g., water/acetonitrile with 0.1% TFA) to confirm >95% purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition assays : Test against kinases or proteases, given structural similarities to tetrahydroquinoline derivatives known to interact with such targets .

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity, with IC calculations via MTT assays .

- Solubility and stability studies : Measure kinetic solubility in PBS (pH 7.4) and stability under varying pH/temperature to guide further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with tighter control of compound concentration (e.g., using quantitative NMR for stock solutions) .

- Target engagement profiling : Employ techniques like thermal shift assays or CETSA to confirm direct binding to proposed targets (e.g., kinases) .

- Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in potency .

Q. What strategies optimize the synthetic yield of the piperidine-carboxamide moiety?

- Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloroethane for efficient piperidine-quinoline coupling, as shown in analogous tetrahydroquinoline syntheses (yields >70%) .

- Microwave-assisted synthesis : Reduce reaction times for amide bond formation (e.g., 30 min at 100°C vs. overnight stirring) .

- Protecting group strategy : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions during quinoline functionalization .

Q. How does the 3,4-dimethoxyphenyl group influence target selectivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., mono-methoxy or halogenated phenyl groups) and compare IC values against related targets .

- Molecular docking : Model interactions with ATP-binding pockets of kinases (e.g., EGFR), where the dimethoxy group may form hydrogen bonds with Thr766 or Met793 .

Q. What methodologies address instability issues in aqueous buffers?

Q. How can computational tools guide the optimization of pharmacokinetic properties?

- ADMET prediction : Use software like SwissADME to estimate logP (target <3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .

- Free-energy perturbation (FEP) : Simulate binding affinities of analogs to prioritize compounds with improved target engagement and reduced off-target effects .

Methodological Notes

- Data interpretation : Cross-reference spectral data (e.g., NMR shifts) with structurally similar compounds like N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide to validate assignments .

- Controlled experiments : Include negative controls (e.g., parent quinoline without the piperidine-carboxamide group) in biological assays to isolate the contribution of specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.